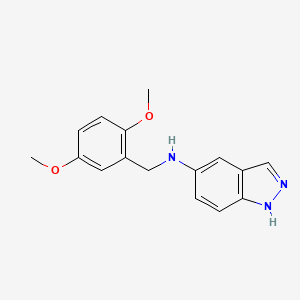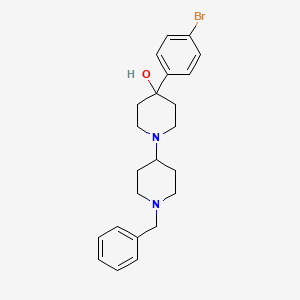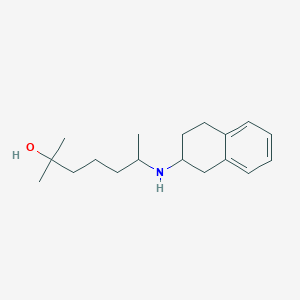![molecular formula C16H16F3NO2 B3853625 2,4-dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline](/img/structure/B3853625.png)
2,4-dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline
Overview
Description
2,4-Dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an aniline moiety substituted with two methoxy groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 2,4-dimethoxyaniline, is reacted with a suitable electrophile to introduce the trifluoromethylphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.
Coupling Reaction: The intermediate product is then subjected to a coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high purity and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-(trifluoromethyl)aniline: Similar structure but lacks the methoxy groups.
2,4-Dimethoxyaniline: Similar structure but lacks the trifluoromethyl group.
Uniqueness
2,4-Dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-dimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2/c1-21-12-7-8-14(15(9-12)22-2)20-10-11-5-3-4-6-13(11)16(17,18)19/h3-9,20H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEISALWRBWPVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2=CC=CC=C2C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-morpholin-4-yl-N-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B3853545.png)
![4-[3-(4-morpholinylamino)butyl]phenol](/img/structure/B3853562.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B3853576.png)


![2-[4-[1-(2-Phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanol](/img/structure/B3853590.png)
![4-(4-Bromophenyl)-1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B3853596.png)
![4-[3-(Pyridin-4-ylmethylamino)butyl]phenol;hydrochloride](/img/structure/B3853615.png)
![N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine](/img/structure/B3853619.png)

![1,3-benzodioxol-5-yl[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B3853624.png)
![3,5-dimethoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline](/img/structure/B3853631.png)


